Arylpyrazol

Descripción

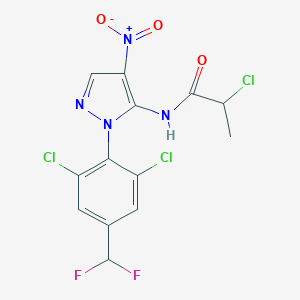

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-N-[2-[2,6-dichloro-4-(difluoromethyl)phenyl]-4-nitropyrazol-3-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl3F2N4O3/c1-5(14)13(23)20-12-9(22(24)25)4-19-21(12)10-7(15)2-6(11(17)18)3-8(10)16/h2-5,11H,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKHHJRDJPCKNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=NN1C2=C(C=C(C=C2Cl)C(F)F)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl3F2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Arylpyrazoles

Classical Cyclocondensation Reactions for Arylpyrazole Formation

The formation of the pyrazole (B372694) ring through cyclocondensation is a foundational and widely utilized strategy. chim.itchim.it This approach typically involves the reaction of a binucleophilic hydrazine (B178648) derivative with a 1,3-bielectrophilic species. chim.it The versatility of this method allows for the synthesis of a wide array of substituted arylpyrazoles by varying the precursors.

Reactions of 1,3-Bis-electrophilic Compounds with Hydrazine Derivatives

The reaction between 1,3-dicarbonyl compounds or their synthetic equivalents and arylhydrazines is a cornerstone of pyrazole synthesis. thieme-connect.comnih.gov This method allows for the construction of polysubstituted pyrazoles. nih.gov However, the use of unsymmetrical 1,3-dicarbonyl compounds can often lead to the formation of a mixture of regioisomers. thieme-connect.com To address this, various strategies have been developed to achieve regioselective synthesis. For instance, the use of aprotic dipolar solvents in the cyclocondensation of an aryl hydrochloride hydrazine with 1,3-diketones has been shown to yield better results than traditional polar protic solvents. nih.gov

In a notable example, Kim et al. developed a "one-pot" method for synthesizing 3,5-disubstituted pyrazoles starting from (hetero)arenes and carboxylic acids. mdpi.com This process involves the sequential formation of ketones and β-diketones, followed by heterocyclization with hydrazine. mdpi.com Similarly, the reaction of β-enamino diketones with arylhydrazines has been employed to produce 1,3,4,5-tetrasubstituted arylpyrazoles with high regioselectivity. chim.it

| Starting Materials | Reagents/Conditions | Product | Yield | Reference |

| Methylarylketones, Arenes, Carboxylic acids | TfOH/TFAA, then Hydrazine | 3,5-Disubstituted pyrazoles | Not specified | mdpi.com |

| β-Enamino diketones, Arylhydrazines | Lewis acid (BF3) | 1,3,4,5-Tetrasubstituted arylpyrazoles | 68-95% | chim.it |

| 1,3-Diketones, Aryl hydrochloride hydrazine | Aprotic dipolar solvents (DMF, NMP) | 1,3-Substituted 1-arylpyrazoles | Good | nih.gov |

| Ethyl acetoacetate (B1235776), Arylhydrazine | Cyclocondensation | Pyrazol-5-ones | Not specified | chim.it |

Cyclization Reactions with α,β-Ethylenic Ketones

The cyclocondensation of α,β-ethylenic ketones with hydrazine derivatives provides another important route to arylpyrazoles. nih.gov This reaction typically proceeds through a pyrazoline intermediate, which is subsequently oxidized to the corresponding pyrazole. nih.govmdpi.com The choice of reaction conditions and catalysts can influence the efficiency and regioselectivity of the synthesis.

For instance, Rao et al. described the condensation of an α,β-ethylenic ketone with a substituted phenylhydrazine (B124118) in the presence of copper triflate and an ionic liquid, followed by in situ oxidation to yield a 1,3,5-trisubstituted pyrazole. mdpi.com In another approach, Huang and colleagues synthesized 4-alkyl-1,3,5-triarylpyrazoles by first condensing α,β-ethylenic ketones with hydrazines to form pyrazolines, which were then alkylated before oxidation. mdpi.comorientjchem.org The use of α,β-ethylenic ketones bearing a leaving group at the β-position allows for the direct formation of pyrazoles by elimination of the leaving group from the intermediate pyrazoline. mdpi.commdpi.com

| Starting Materials | Reagents/Conditions | Product | Yield | Reference |

| α,β-Ethylenic ketone, p-(4-(tert-butyl)phenyl)hydrazine | Copper triflate, bmim, then in situ oxidation | 1,3,5-Trisubstituted pyrazole | Not specified | mdpi.com |

| α,β-Ethylenic ketones, Hydrazines | DMF, then LDA, then oxidation | 4-Alkyl-1,3,5-triarylpyrazoles | 66-88% | mdpi.com |

| α,β-Ethylenic ketone, Phenylhydrazine | Acetic acid, Iodine | 1,3,5-Trisubstituted pyrazole | 70% | mdpi.com |

| α-Oxoketene O,N-acetals, Hydrazine | Montmorillonite (B579905) K-10, Sonication | 5-Amino-3-phenylpyrazoles | Not specified | nih.gov |

Synthesis from Pyranone Derivatives

Pyranones serve as versatile precursors for the synthesis of arylpyrazoles. nih.gov The reaction typically involves the condensation of a pyranone derivative with an arylhydrazine. For example, 2,3-dihydro-4H-pyran-4-ones react with arylhydrazines in the presence of montmorillonite KSF as a catalyst to afford 5-substituted pyrazoles in good yields. nih.gov

Another strategy involves a Suzuki coupling of arylboronic acids with chromones, followed by treatment with hydrazine hydrate (B1144303) to produce 3,4-diarylpyrazoles. nih.gov Furthermore, the condensation of 5(3)-amino-3(5)-arylpyrazoles with 4-hydroxy-6-methylpyran-2-one under microwave irradiation leads to the formation of pyrazolo[1,5-a]pyrimidines. imist.ma

| Starting Materials | Reagents/Conditions | Product | Yield | Reference |

| 2,3-Dihydro-4H-pyran-4-ones, Arylhydrazines | Montmorillonite KSF, Ethanol | 5-Substituted pyrazoles | 57-86% | nih.gov |

| Chromones, Arylboronic acids, Hydrazine hydrate | Suzuki coupling, then cyclization | 3,4-Diarylpyrazoles | 48-95% | nih.gov |

| 5(3)-Amino-3(5)-arylpyrazoles, 4-Hydroxy-6-methylpyran-2-one | Microwave irradiation, Alcohol | Pyrazolo[1,5-a]pyrimidines | Not specified | imist.ma |

1,3-Dipolar Cycloaddition Approaches to Arylpyrazoles

The 1,3-dipolar cycloaddition reaction is a powerful and highly efficient method for constructing the pyrazole ring system. chim.itthieme-connect.com This approach involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, typically an alkyne or an alkene. chim.itmdpi.com

Reactions of Diazo Compounds with Alkynes

The cycloaddition of diazo compounds with alkynes is a well-established and versatile route to arylpyrazoles. chim.itrsc.org This reaction can be performed under thermal conditions, often without the need for a catalyst, providing pyrazole products in high yields. rsc.org The regioselectivity of the cycloaddition can be influenced by the substituents on both the diazo compound and the alkyne.

For instance, the reaction of diazo compounds generated in situ from N-tosylhydrazones with terminal alkynes can lead to the formation of 1,3,5-trisubstituted pyrazoles with complete regioselectivity, mediated by aluminum chloride. organic-chemistry.org Rhodium catalysts have also been employed to facilitate the addition-cyclization of hydrazines with alkynes, affording highly substituted pyrazoles under mild conditions. acs.org In some cases, the diazo compounds themselves can be functionalized, such as α-diazosulfoximines, which react with alkynes bearing electron-withdrawing groups to form pyrazolesulfoximines. nih.gov

| Starting Materials | Reagents/Conditions | Product | Reference |

| N-Alkyl-N-tosylhydrazones, Terminal alkynes | Aluminum chloride | 1,3,5-Trisubstituted pyrazoles | organic-chemistry.org |

| Hydrazines, Alkynes | Rhodium catalyst | Highly substituted pyrazoles | acs.org |

| α-Diazosulfoximines, Alkynes with electron-withdrawing groups | Cycloaddition | Pyrazolesulfoximines | nih.gov |

| Diazo compounds (from N-tosylhydrazones), Bromovinyl acetals | In situ generation, cycloaddition | 3,5-Disubstituted pyrazoles | organic-chemistry.org |

Photocatalytic Cycloadditions for Arylpyrazole Synthesis

Visible-light photocatalysis has emerged as a mild and environmentally friendly approach for the synthesis of arylpyrazoles. acs.orgnih.gov These reactions often proceed under ambient temperature and utilize a photocatalyst, such as [Ru(bpy)3]2+, to initiate the cycloaddition process. acs.orgnih.govresearchgate.net

A notable example is the photocatalytic synthesis of 1,5-diaryl pyrazoles from arenediazonium salts and arylcyclopropanols. acs.orgnih.gov This reaction proceeds rapidly under blue-light irradiation and exhibits excellent regiocontrol and functional group tolerance. acs.orgnih.gov Mechanistic studies have indicated that the reaction is initiated by the oxidative quenching of the excited photocatalyst, followed by a radical-chain mechanism. acs.orgnih.gov Another visible-light photoredox catalysis-promoted reaction involves the reaction of hydrazine with Michael acceptors, using air as the terminal oxidant, to afford polysubstituted pyrazoles in good to excellent yields. acs.org

| Starting Materials | Reagents/Conditions | Product | Reference |

| Arenediazonium salts, Arylcyclopropanols | [Ru(bpy)3]2+, Blue-light irradiation | 1,5-Diaryl pyrazoles | acs.orgnih.gov |

| Hydrazine, Michael acceptors | Visible-light photoredox catalysis, Air | Polysubstituted pyrazoles | acs.org |

Multicomponent Reaction Strategies for Arylpyrazole Scaffolds

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to complex molecules like arylpyrazoles from simple starting materials in a single step. mdpi.com These strategies are highly valued for their efficiency and ability to generate diverse molecular libraries.

Three-Component Cyclocondensation Protocols

Three-component reactions are a cornerstone of arylpyrazole synthesis. A common and effective method involves the one-pot condensation of an arylhydrazine, a 1,3-dicarbonyl compound or its equivalent, and another component that introduces diversity. organic-chemistry.org

One notable protocol involves the reaction of arylhydrazines, aldehydes, and activated nitriles like malononitrile (B47326). beilstein-journals.orgencyclopedia.pub This reaction proceeds through a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the arylhydrazine and subsequent cyclization and oxidation to yield highly substituted 5-aminopyrazoles. beilstein-journals.orgencyclopedia.pub The regioselectivity of this reaction is often excellent, particularly with arylhydrazines. beilstein-journals.org Various catalysts, including molecular iodine, Lewis acids like aluminum chloride, and even nanoparticle-based catalysts, can be employed to facilitate this transformation under different conditions. beilstein-journals.org

Another versatile three-component approach utilizes aryl halides, di-tert-butylazodicarboxylate (DBAD), and 1,3-dicarbonyl compounds. organic-chemistry.org In this method, the aryl halide is first converted to an aryllithium or aryl Grignard reagent, which then reacts with DBAD. The resulting intermediate is trapped by the 1,3-dicarbonyl compound, and an acid-mediated cyclization and deprotection furnish the N-arylpyrazole. organic-chemistry.org This strategy is particularly useful for creating N-arylpyrazoles with a wide range of functional groups. organic-chemistry.org

A selection of three-component reactions for arylpyrazole synthesis is presented in the table below.

| Arylating Agent | Carbon Source 1 | Carbon Source 2 | Catalyst/Conditions | Product Type |

| Arylhydrazine | Aldehyde | Malononitrile | I2, AlCl3, or various catalysts | 5-Amino-N-arylpyrazoles |

| Aryl halide | 1,3-Dicarbonyl compound | Di-tert-butylazodicarboxylate | n-BuLi or i-PrMgCl, then acid | N-Arylpyrazoles |

| Arylboronic acid | 1,3-Dicarbonyl compound | Boc-protected diimide | Copper catalyst, then acid | N-Arylpyrazoles |

Catalytic Multicomponent Reactions

Catalysis plays a crucial role in enhancing the efficiency and scope of multicomponent reactions for arylpyrazole synthesis. A synergistic indium(III)/silver(I) catalytic system has been developed for the [2 + 2 + 1] annulation of arylhydrazine hydrochlorides with β-enamino esters. acs.org This process involves a cascade of triple Michael addition, elimination, and air oxidation to produce 3,4-diester-substituted N-arylpyrazoles. acs.org

Ytterbium perfluorooctanoate [Yb(PFO)3] has been demonstrated as a mild and highly effective catalyst for the three-component synthesis of polysubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines, leading to the formation of pyrazole-4-carboxylates. beilstein-journals.org Furthermore, copper catalysis enables the one-pot synthesis of 1,3-substituted pyrazoles from enaminones, hydrazine, and aryl halides. beilstein-journals.org

Transition Metal-Catalyzed Arylpyrazole Synthesis

Transition metal catalysis has become an indispensable tool for the synthesis of N-arylpyrazoles, primarily through cross-coupling reactions that form the critical N-aryl bond.

Copper-Promoted Reactions

Copper-catalyzed reactions are widely used for the N-arylation of pyrazoles due to the low cost and low toxicity of copper catalysts. organic-chemistry.org The Chan-Lam coupling, which utilizes arylboronic acids as the arylating agent, is a prominent example. organic-chemistry.org This reaction can be carried out under mild conditions, often at room temperature and even in green solvents like methanol (B129727). organic-chemistry.org Copper(I) oxide has been used as a heterogeneous catalyst for the N-arylation of azoles with arylboronic acids under base-free conditions. organic-chemistry.org

Copper powder, in conjunction with ligands like L-(-)-quebrachitol, has been shown to effectively catalyze the N-arylation of nitrogen-containing heterocycles with aryl halides, including less reactive aryl chlorides. organic-chemistry.orgorganic-chemistry.org Additionally, copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides a direct route to substituted pyrazoles, with inexpensive Cu2O acting as the promoter and air as the green oxidant. organic-chemistry.orgresearchgate.net

A summary of copper-promoted reactions for arylpyrazole synthesis is provided below.

| Arylating Agent | Pyrazole Source | Catalyst System | Key Features |

| Arylboronic acids | Pyrazole | Copper(I) oxide | Base-free, room temperature |

| Aryl halides | Pyrazole | Copper powder / L-(-)-quebrachitol | Effective for aryl chlorides |

| N,N-disubstituted hydrazines | Alkynoates | Cu2O / air | Aerobic oxidative [3+2] cycloaddition |

Other Metal-Catalyzed Transformations

Palladium catalysts are also highly effective for the synthesis of N-arylpyrazoles. researchgate.net The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be used to couple aryl halides or triflates with pyrazole. organic-chemistry.orgresearchgate.netacs.org The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands like tBuBrettPhos being particularly effective for the coupling of aryl triflates. organic-chemistry.orgresearchgate.netacs.org

Rhodium has been employed in the catalytic addition-cyclization of hydrazines with alkynes to afford highly substituted pyrazoles. organic-chemistry.org This cascade reaction involves an unusual C-N bond cleavage of the hydrazine. organic-chemistry.org Ruthenium catalysts have been utilized for the dehydrogenative coupling of 1,3-diols with arylhydrazines to produce 1,4-disubstituted pyrazoles, with water and hydrogen gas as the only byproducts. organic-chemistry.org More recently, ruthenium-catalyzed C-H activation has enabled the direct alkenylation of N-arylpyrazoles. rsc.org

Iron-catalyzed reactions have also emerged, providing a regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. organic-chemistry.org

Green Chemistry Approaches in Arylpyrazole Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of arylpyrazoles to reduce environmental impact. researchgate.net This includes the use of alternative energy sources, environmentally benign solvents, and catalyst-free conditions. researchgate.netijpsjournal.com

Microwave irradiation has been shown to significantly accelerate the synthesis of arylpyrazoles. asianpubs.orgthieme-connect.com For instance, the condensation of Baylis-Hillman adducts with phenylhydrazine hydrochloride can be achieved in minutes with high yields using Montmorillonite K-10 clay as a solid support under microwave irradiation. asianpubs.org Similarly, 1-aryl-3-dimethylaminoprop-2-enones, precursors to 3-arylpyrazoles, can be synthesized in nearly quantitative yields by microwave-assisted condensation of aromatic acyl compounds with N,N-dimethylformamide diethyl acetal. thieme-connect.com

Ultrasound-assisted synthesis is another green technique that can promote the formation of arylpyrazoles. mdpi.comresearchgate.net The 1,3-dipolar cycloaddition reaction to form pyrazoles can be efficiently catalyzed by a Ni-Mg-Fe layered double hydroxide (B78521) (LDH) catalyst under ultrasonic irradiation in a green solvent like cyclopentyl methyl ether (CPME). mdpi.com This method offers high yields, short reaction times, and the catalyst can be recycled multiple times. mdpi.com

The use of green solvents is a key aspect of sustainable synthesis. mdpi.com Water, deep eutectic solvents (DES), and ionic liquids have been employed as reaction media for arylpyrazole synthesis. mdpi.comresearchgate.netmdpi.com For example, a three-component cyclocondensation of phenylhydrazine, aldehydes, and malononitrile has been successfully carried out in aqueous media using sodium p-toluenesulfonate as a hydrotrope to enhance the solubility of organic reactants. encyclopedia.pubmdpi.com Lemon juice, a natural and biodegradable catalyst, has been used in conjunction with concentrated solar radiation for the synthesis of heterocyclic compounds, showcasing the potential of renewable resources in chemical synthesis. nih.gov

| Green Approach | Reaction Type | Catalyst/Conditions | Key Advantages |

| Microwave Irradiation | Condensation of Baylis-Hillman adducts and phenylhydrazine | Montmorillonite K-10 clay | Short reaction time (5-8 min), high yields (84-90%) |

| Ultrasound-Assisted Synthesis | 1,3-dipolar cycloaddition | Ni-Mg-Fe LDH in CPME | High yields, short reaction time, recyclable catalyst |

| Green Solvents | Three-component cyclocondensation | Sodium p-toluenesulfonate in water | Environmentally benign solvent |

Solvent-Free and Aqueous Media Syntheses

The development of synthetic protocols that minimize or eliminate the use of volatile and hazardous organic solvents is a cornerstone of green chemistry. For arylpyrazole synthesis, significant progress has been made in employing solvent-free conditions and aqueous media, which not only reduce environmental impact but can also enhance reaction rates and selectivity. jmcs.org.mx

Solvent-free, or solid-state, reactions often proceed more efficiently and selectively than their solution-phase counterparts because the molecules in a crystal lattice are arranged in a tight and regular manner. orientjchem.org One approach involves the reaction of 2,3-epoxy-1-phenyl-3-aryl-1-propanones with phenylhydrazine at 230 °C under solvent-free conditions, yielding 1,3-diphenyl-5-arylpyrazoles in 48-84% yields within 1.5 hours. researchgate.net This method is noted for its operational simplicity and high yields. researchgate.net Another solvent-free method utilizes microwave irradiation to synthesize 1,3,4-triaryl-5-N-arylpyrazole-carboxamides via a 1,3-dipolar cycloaddition, achieving the desired products in just 15 minutes at 130°C. ijpsjournal.com Similarly, the condensation of 1-arylpyrazole-3,4-dicarbohydrazides with various aryl aldehydes proceeds efficiently under solvent-free conditions. connectjournals.com A one-pot, solvent-free protocol for synthesizing 4-bromo-3,5-dimethyl-N-arylpyrazoles has also been developed using 1,3-diketones, arylhydrazines, and N-bromosaccharin with silica (B1680970) gel-supported sulfuric acid as a catalyst, resulting in excellent yields. jmcs.org.mx

Aqueous media offers a green alternative to traditional organic solvents. mdpi.com A notable example is the three-component cyclocondensation of phenylhydrazine, various aldehydes, and malononitrile in water, catalyzed by sodium p-toluenesulfonate (NaPTS). mdpi.comencyclopedia.pub NaPTS acts as a hydrotrope, increasing the solubility of the organic reactants in water and facilitating the reaction to produce 5-aminopyrazole-4-carbonitriles. mdpi.comencyclopedia.pub Another strategy employs a mixture of ferric chloride (FeCl₃) and polyvinyl pyrrolidine (B122466) (PVP) in a water/PEG-400 solvent system for the cyclocondensation of arylhydrazines with malononitrile derivatives, affording 1-aryl-1H-pyrazole-4-carbonitriles in yields up to 97% within 2-4 hours. mdpi.comencyclopedia.pub Microwave irradiation has also been successfully applied to reactions in aqueous media, such as the double alkylation of unprotected hydrazines with alkyl dihalides, to produce pyrazoles in high yields (60-80%). ijpsjournal.com

| Method | Reactants | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Solvent-Free | 2,3-epoxy-1-phenyl-3-aryl-1-propanones, phenylhydrazine | 230 °C, 1.5 h | 1,3-Diphenyl-5-arylpyrazoles | 48-84% | researchgate.net |

| Solvent-Free (Microwave) | Nitrilimines, 5-arylidene-2-arylimino-4-thiazolidinones | 130 °C, 15 min | 1,3,4-Triaryl-5-N-arylpyrazole-carboxamides | Not specified | ijpsjournal.com |

| Solvent-Free | 1,3-Diketones, arylhydrazines, N-bromosaccharin | Silica gel supported sulfuric acid | 4-Bromo-3,5-dimethyl-N-arylpyrazoles | Excellent | jmcs.org.mx |

| Aqueous Media | Phenylhydrazine, aldehydes, malononitrile | Sodium p-toluenesulfonate (NaPTS) | 5-Aminopyrazole-4-carbonitriles | Not specified | mdpi.comencyclopedia.pub |

| Aqueous Media (Water/PEG-400) | Arylhydrazines, malononitrile derivatives | FeCl₃/PVP | 1-Aryl-1H-pyrazole-4-carbonitriles | Up to 97% | mdpi.comencyclopedia.pub |

| Aqueous Media (Microwave) | Unprotected hydrazines, alkyl dihalides | 70–100 W, 120°C, 20 min | Pyrazoles | 60-80% | ijpsjournal.com |

Nanocatalyst-Mediated Arylpyrazole Synthesis

The use of nanocatalysts in organic synthesis has gained significant attention due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity, higher yields, and milder reaction conditions. orientjchem.orgnih.gov Nanoparticles have emerged as sustainable and robust heterogeneous catalysts for various organic transformations, including the synthesis of arylpyrazoles. orientjchem.org

A variety of nanocatalysts have been successfully employed. For instance, nano-Fe₂O₃ has been used as an efficient, reusable heterogeneous catalyst for the one-pot condensation reaction of Baylis-Hillman adducts with phenylhydrazine hydrochloride to produce 1,5-diarylpyrazole derivatives in excellent yields (78-88%) within 30-40 minutes. orientjchem.org Similarly, nano-ZnO has been shown to effectively catalyze the condensation of phenylhydrazine with ethyl acetoacetate to form 1,3,5-substituted pyrazoles. mdpi.com

Magnetic nanoparticles are particularly advantageous as they can be easily separated from the reaction mixture using an external magnet, simplifying purification and allowing for catalyst recycling. orientjchem.orgrsc.org A novel magnetic nanocatalyst, Fe₃O₄@CPTMO-phenylalanine-Ni, was designed for the one-pot, three-component synthesis of substituted pyrazoles from arylglyoxals, diketones, and 1H-pyrazole-5-amines. nih.gov This catalyst demonstrated high efficiency and could be recycled for four consecutive cycles with only a slight decrease in activity. nih.gov Another magnetic system, a poly(aniline-co-melamine)@MnFe₂O₄ nanocomposite, was fabricated and used to catalyze the synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles in a water/ethanol mixture at 40°C. nih.gov The high catalytic activity of this nanocomposite is attributed to the high volume-to-surface ratio and specific morphology of the material. nih.gov

| Nanocatalyst | Reactants | Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nano-Fe₂O₃ | Baylis-Hillman adduct, phenylhydrazine hydrochloride | One-pot condensation | 1,5-Diarylpyrazoles | 78-88% | orientjchem.org |

| Nano-ZnO | Phenylhydrazine, ethyl acetoacetate | Condensation | 1,3,5-Substituted pyrazoles | Not specified | mdpi.com |

| Fe₃O₄@CPTMO-phenylalanine-Ni | Arylglyoxals, diketones, 1H-pyrazole-5-amines | One-pot, three-component condensation | Substituted pyrazoles | High | nih.gov |

| Poly(aniline-co-melamine)@MnFe₂O₄ | Aldehyde, 3-methyl-1-phenyl-1H-pyrazole-5-ol, malononitrile | Multicomponent reaction | 1,4-Dihydropyrano[2,3-c]pyrazoles | Not specified | nih.gov |

Advanced Functionalization Strategies for Arylpyrazole Scaffolds

Synthesis of Fused Arylpyrazole Heterocyclic Systems

Other Heteroannulated Arylpyrazole Derivatives

The fusion of a pyrazole (B372694) ring with other heterocyclic systems results in a diverse class of compounds known as heteroannulated arylpyrazoles. These scaffolds are of significant interest in various fields of chemical research. Synthetic strategies for these molecules often involve the construction of one heterocyclic ring onto another pre-existing one. Key examples of these derivatives include pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyridines. cdnsciencepub.commdpi.com

The synthesis of pyrazolo[3,4-b]pyridines can be achieved through several routes. One common method involves the annelation of a pyridine (B92270) ring onto a substituted pyrazole. cdnsciencepub.com For instance, the cyclization of 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones in the presence of a zirconium tetrachloride (ZrCl₄) catalyst affords 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines. mdpi.com This two-step procedure begins with a high-yielding Wittig reaction to form the unsaturated ketones. mdpi.com Another efficient, one-pot synthesis involves the reaction of 3-arylidene-1-pyrrolines with aminopyrazoles, which proceeds through a sequence of nucleophilic addition, electrophilic substitution, and C–N bond cleavage to yield functionalized pyrazolo[3,4-b]pyridines. acs.org Microwave-assisted synthesis has also been employed to produce pyrazolo[3,4-b]pyridine-6-carboxylate derivatives from 3-methyl-1-phenyl-1H-pyrazol-5-amine, offering high yields in a reduced timeframe compared to conventional methods. nih.gov

Pyrazolo[1,5-a]pyridines represent another major class of heteroannulated arylpyrazoles. Their synthesis can be accomplished via [3+2] cycloaddition reactions. One such metal-free approach involves the reaction of N-aminopyridines with β-nitro styrenes, which proceeds through in situ denitration and oxidation to form the desired products. rsc.org A similar strategy utilizes the K₂CO₃-mediated tandem cycloannulation-desulfonylation of (E)-β-iodovinyl sulfones with 1-aminopyridinium iodide to access 2-substituted pyrazolo[1,5-a]pyridines. rsc.org Furthermore, a regioselective method for synthesizing these compounds from 2-pyridyl acetates has been developed, tolerating a variety of functional groups on the pyridine ring. acs.org Deuterium-labeled pyrazolo[1,5-a]pyridines have also been synthesized efficiently using D₂O as the deuterium (B1214612) source in a process involving H/D exchange of 1-aminopyridinium cations followed by a 1,3-cycloaddition with acetylenes. beilstein-journals.org

| Heteroannulated System | Synthetic Method | Reactants | Catalyst/Conditions | Reported Yields | Reference |

|---|---|---|---|---|---|

| Pyrazolo[3,4-b]pyridine | Cyclization | 5-amino-1-phenylpyrazole and α,β-unsaturated ketones | ZrCl₄, EtOH/DMF, 95 °C | 13-28% | mdpi.com |

| Pyrazolo[3,4-b]pyridine | One-pot reaction | 3-arylidene-1-pyrrolines and aminopyrazoles | Sequential nucleophilic addition/electrophilic substitution | 56% (for a specific derivative) | acs.org |

| Pyrazolo[3,4-b]pyridine | Microwave-assisted synthesis | 3-methyl-1-phenyl-1H-pyrazol-5-amine and other reactants | Solvent-free, microwave irradiation | 55-70% | nih.gov |

| Pyrazolo[1,5-a]pyridine | [3+2] Cycloaddition | N-aminopyridine and β-nitro styrenes | Metal-free, mild conditions | Good yields | rsc.org |

| Pyrazolo[1,5-a]pyridine | Cycloannulation-desulfonylation | (E)-β-iodovinyl sulfones and 1-aminopyridinium iodide | K₂CO₃ | Good to high yields | rsc.org |

| Pyrazolo[1,5-a]pyridine | Deuterium Labeling/Cycloaddition | N-aminopyridinium salts and acetylenes | K₂CO₃ in D₂O, 80 °C | Up to 70% | beilstein-journals.org |

Photocatalytic Functionalization of Arylpyrazoles

Visible-light photocatalysis has emerged as a powerful and sustainable tool for the functionalization of heterocyclic compounds, including arylpyrazoles. rsc.orgacs.org This strategy enables the activation of otherwise unreactive C-H bonds under mild conditions, often utilizing metal complexes or organic dyes as photocatalysts. rsc.orgnih.gov In many of these transformations, the pyrazole moiety itself can act as a directing group, guiding the functionalization to a specific position on the aryl ring. nih.govrsc.orgbeilstein-journals.org

A significant application of this methodology is the direct C-H arylation of arenes. rsc.org Dual catalytic systems that merge transition metal catalysis (e.g., palladium or rhodium) with photoredox catalysis have proven highly effective. beilstein-journals.org In a typical cycle, the photocatalyst, upon excitation by visible light, initiates a single-electron transfer process, generating radical intermediates. researchgate.net Concurrently, a transition metal catalyst activates a C-H bond on the substrate, forming a metallacyclic intermediate. rsc.org The radical species then reacts with this intermediate, leading to the formation of a new C-C bond and regeneration of the catalysts. rsc.orgbeilstein-journals.org This approach has been successfully applied to the arylation of substrates containing pyrazole directing groups, demonstrating good functional group tolerance. nih.govbeilstein-journals.org

For example, a photocatalytic synthesis of 1,5-diaryl pyrazoles has been achieved through the [3+2] cycloaddition of arenediazonium salts and arylcyclopropanols. researchgate.net This reaction proceeds rapidly at room temperature under blue-light irradiation with [Ru(bpy)₃]²⁺ as the photocatalyst, exhibiting excellent regiocontrol and compatibility with a wide array of functional groups. researchgate.net Mechanistic studies confirmed that the process is initiated by the oxidative quenching of the excited photocatalyst and involves a radical-chain mechanism. researchgate.net The versatility of photocatalysis extends to other transformations, such as C-H benzylation and allylation, where ruthenium-catalyzed reactions can functionalize arenes bearing pyrazole directing groups without the need for an external photocatalyst. rsc.org These reactions proceed through a Ru(II/III) cycle, showcasing the diverse catalytic pathways available for arylpyrazole modification. rsc.org

| Functionalization Type | Catalytic System | Reactants | Key Features | Reference |

|---|---|---|---|---|

| C-H Arylation | Dual: Pd(II) and Photocatalyst (e.g., Ru or Ir complex) | Arylpyrazole substrate, Aryldiazonium salt | Pyrazole acts as a directing group; mild conditions. | rsc.org, beilstein-journals.org, nih.gov |

| Synthesis of 1,5-diaryl pyrazoles | Photocatalytic [3+2] Cycloaddition | Arenediazonium salts, Arylcyclopropanols | [Ru(bpy)₃]²⁺ photocatalyst, blue light irradiation, room temperature. | researchgate.net |

| C-H Benzylation/Allylation | Exogenous photocatalyst-free Ruthenium catalysis | Arylpyrazole substrate, Benzyl chlorides or Allyl bromides | Operates via a Ru(II/III) cycle; pyrazole is a directing group. | rsc.org |

| C-H Borylation | Rhodium(I) complex activated by visible light | Pyridine-substituted arenes | Regioselective functionalization at room temperature. | rsc.org |

| General Functionalization | Metal-based or organic photoredox catalysts | Indazole and pyrazole substrates | Activation of C-H bonds for various transformations. | rsc.org |

Arylpyrazole Ligand Design and Coordination Chemistry

Principles of Arylpyrazole Ligand Architecture

The design of arylpyrazole ligands is fundamentally based on the strategic placement of substituent groups on both the pyrazole (B372694) and aryl rings. This allows for fine-tuning of the ligand's steric and electronic properties, which in turn dictates its coordination behavior and the properties of the resulting metal complex. Key design principles include:

Substitution on the Pyrazole Ring: The positions on the pyrazole ring, particularly C3 and C5, are crucial for modulating the steric environment around the nitrogen donor atoms. Bulky substituents at these positions can influence the coordination number and geometry of the metal center. Furthermore, the electronic nature of these substituents can alter the electron density on the coordinating nitrogen atoms, thereby affecting the strength of the metal-ligand bond. uninsubria.it

Aryl Group Substitution: The aryl group attached to the N1 position of the pyrazole provides a broad canvas for modification. Introducing electron-donating or electron-withdrawing groups on the aryl ring can systematically alter the ligand's electronic properties. nih.gov This has a direct impact on the energy levels of the ligand's frontier molecular orbitals and, consequently, the electronic structure of the metal complex.

Multidentate Ligand Design: Arylpyrazole moieties can be incorporated into larger molecular frameworks to create bi- or polydentate ligands. This is often achieved by linking multiple arylpyrazole units through various spacer groups. The nature and length of these linkers are critical in pre-organizing the ligand for specific coordination modes, such as chelation or bridging, which are essential for the construction of polynuclear complexes and coordination polymers. acs.orghud.ac.uk

Introduction of Functional Groups: The incorporation of additional functional groups, such as carboxylates, pyridyls, or thiols, can introduce secondary coordination sites or facilitate intermolecular interactions like hydrogen bonding. researchgate.netnih.gov This expands the coordination possibilities and can be used to direct the self-assembly of complex supramolecular architectures.

The strategic combination of these design elements allows for the creation of a vast library of arylpyrazole ligands with tailored properties for specific applications.

Synthesis and Characterization of Arylpyrazole-Metal Complexes

The synthesis of arylpyrazole ligands and their corresponding metal complexes involves well-established organic and inorganic synthetic methodologies.

Ligand Synthesis: A common route to N-arylpyrazoles involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. uninsubria.it Variations of this method allow for the introduction of a wide range of substituents on both the pyrazole and aryl rings. Another prevalent method is the palladium-catalyzed N-arylation of pyrazoles. dntb.gov.ua

Complex Synthesis: The synthesis of arylpyrazole-metal complexes is typically achieved by reacting the arylpyrazole ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor, solvent, and reaction conditions (e.g., temperature, stoichiometry) can significantly influence the final product's structure and composition. For instance, the reaction of naphthyl pyrazole ligands with copper(II) nitrate (B79036) yields complexes with different geometries depending on the specific ligand used. nih.gov

Characterization Techniques: A comprehensive suite of analytical techniques is employed to characterize the resulting metal complexes:

| Technique | Information Obtained |

| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, coordination geometry, and packing arrangements in the solid state. nih.gov |

| NMR Spectroscopy | (¹H, ¹³C) is used to elucidate the structure of the ligand and to probe changes in the chemical environment upon coordination to a metal ion. nih.govnih.gov |

| FT-IR Spectroscopy | Helps to identify the coordination mode of the ligand by observing shifts in the vibrational frequencies of key functional groups upon complexation. nih.govnih.gov |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex, including ligand-field and charge-transfer bands. nih.gov |

| Mass Spectrometry | (e.g., ESI-MS) is used to determine the molecular weight and fragmentation pattern of the complexes. nih.gov |

| Magnetic Susceptibility | Determines the magnetic properties of the complex, which can help to deduce the oxidation state and spin state of the metal center. nih.govnih.gov |

| Elemental Analysis | Confirms the empirical formula of the synthesized complexes. nih.gov |

Through the application of these techniques, the precise structure and properties of arylpyrazole-metal complexes can be determined.

Coordination Modes and Geometries in Arylpyrazole-Metal Assemblies

Monodentate Coordination: The most common coordination mode involves the pyrazole ring binding to the metal center through one of its nitrogen atoms. nih.gov

Bidentate and Polydentate Coordination: When the arylpyrazole moiety is part of a larger ligand containing other donor atoms, it can act as a bidentate or polydentate ligand, forming chelate rings with the metal ion. acs.orgnih.gov

Bridging Coordination: In polynuclear complexes and coordination polymers, arylpyrazole ligands can bridge two or more metal centers. This is often facilitated by the design of bis(arylpyrazole) ligands with appropriate linkers. rsc.org

These coordination modes give rise to a range of coordination geometries, including:

| Geometry | Description | Example Metal Ions |

| Tetrahedral | A central metal ion is coordinated to four ligands. nih.gov | Co(II), Zn(II) |

| Square Planar | A central metal ion is coordinated to four ligands in the same plane. nih.govlibretexts.org | Cu(II), Pd(II), Pt(II) |

| Octahedral | A central metal ion is coordinated to six ligands. nih.govlibretexts.org | Fe(II), Co(II), Ni(II) |

| Trigonal Bipyramidal | A central metal ion is coordinated to five ligands. | - |

| Square Pyramidal | A central metal ion is coordinated to five ligands. | - |

The interplay between the ligand's inherent steric and electronic properties and the coordination preferences of the metal ion ultimately determines the final structure of the metal-arylpyrazole assembly.

Electronic Structures of Arylpyrazole Ligands and Their Complexes

The electronic structure of arylpyrazole ligands and their metal complexes is fundamental to understanding their chemical reactivity and physical properties.

The electronic properties of the free arylpyrazole ligand are largely determined by the nature and position of substituents on the pyrazole and aryl rings. Electron-donating groups increase the energy of the highest occupied molecular orbital (HOMO), making the ligand a better electron donor. Conversely, electron-withdrawing groups lower the energy of the lowest unoccupied molecular orbital (LUMO), enhancing the ligand's electron-accepting ability. nih.gov

Upon coordination to a metal ion, the ligand's orbitals interact with the metal's d-orbitals to form new molecular orbitals. This interaction leads to a splitting of the d-orbitals, the magnitude of which depends on the ligand field strength and the geometry of the complex. libretexts.orglibretexts.org This d-orbital splitting gives rise to characteristic electronic transitions, which can be observed in the UV-Vis spectrum.

In many arylpyrazole-metal complexes, charge-transfer transitions are also prominent. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) in nature. libretexts.org The energies of these transitions are sensitive to the electronic properties of both the metal and the ligand. For instance, in cyclometalated iridium(III) complexes with phenyl-imidazole ligands (a class of azole ligands closely related to pyrazoles), the HOMO and LUMO are often delocalized over the entire main ligand. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of these complexes, providing insights into orbital energies, electron distribution, and the nature of the metal-ligand bonding. nih.gov

Applications in Metal-Organic Frameworks and Supramolecular Chemistry

The predictable coordination behavior and tunable nature of arylpyrazole ligands make them excellent candidates for the construction of Metal-Organic Frameworks (MOFs) and other supramolecular assemblies. researchgate.net

Metal-Organic Frameworks (MOFs): Arylpyrazole-based ligands, particularly those with multiple coordination sites, can act as linkers to connect metal ions or metal clusters into extended, porous frameworks. uninsubria.itrsc.org The resulting MOFs can exhibit high surface areas and tunable pore sizes, making them suitable for applications in:

Gas Storage and Separation: The specific interactions between the framework and gas molecules can be tailored by modifying the arylpyrazole linker, enabling selective gas adsorption. rsc.org For example, Hofmann-based MOFs incorporating a bis-pyrazole linker have shown promise for the selective separation of acetylene (B1199291) from methane (B114726) and carbon dioxide. rsc.org

Catalysis: The metal centers within the MOF can act as catalytic sites, and the porous structure can provide size and shape selectivity.

Sensing: The photophysical properties of some arylpyrazole-based MOFs can be modulated by the presence of specific analytes, forming the basis for chemical sensors.

Supramolecular Chemistry: Beyond the formation of crystalline MOFs, arylpyrazole ligands play a crucial role in supramolecular chemistry, where non-covalent interactions are used to direct the self-assembly of discrete, higher-order structures. hud.ac.ukresearchgate.net The aryl groups of the ligands can participate in π-π stacking interactions, while other functional groups can engage in hydrogen bonding. hud.ac.uk These weak interactions, acting in concert, can lead to the formation of complex architectures such as helicates, cages, and capsules.

Arylpyrazole ligands can also be designed to act as supramolecular hosts, capable of recognizing and binding specific guest molecules within a pre-organized cavity. acs.org The principles of molecular recognition, driven by complementary size, shape, and electronic properties, are central to the design of such systems.

Catalytic Applications of Arylpyrazoles

Arylpyrazole Derivatives as Organocatalysts

Arylpyrazole derivatives have emerged as a significant class of organocatalysts, particularly in the realm of asymmetric synthesis. Their rigid backbone and the presence of tunable substituents allow for the creation of chiral environments that can effectively control the stereochemical outcome of a reaction.

A notable application of arylpyrazole-based organocatalysts is in the enantioselective arylation of 3-aryl-5-aminopyrazoles with quinone derivatives. acs.orgnih.gov This reaction, catalyzed by a chiral phosphoric acid, provides access to a variety of axially chiral arylpyrazoles with high yields (up to 95%) and excellent enantioselectivities (up to 99% ee). acs.orgnih.gov The efficiency of this catalytic system is highlighted by its ability to maintain high enantioselectivity even at low catalyst loadings (1 mol%). acs.org The synthetic utility of this protocol has been demonstrated through gram-scale reactions and further transformations of the chiral products. nih.gov

Another significant advancement in this area is the use of cinchona-derived squaramides in combination with silver catalysts for the synthesis of chiral pyrano-annulated pyrazoles. nih.gov This sequential catalytic system involves an asymmetric Michael addition followed by a hydroalkoxylation, affording the products in good yields and with high enantioselectivity. nih.gov The development of such dual catalytic systems, where an arylpyrazole-related substrate is activated by an organocatalyst, showcases the expanding scope of their applications.

The construction of spirocyclopropyl pyrazolones has also been achieved through an organocatalytic Michael/alkylation cascade reaction. researchgate.net This diastereo- and enantioselective synthesis utilizes a cinchona-derived catalyst to produce spirocyclic compounds with good yields and high stereoselectivity. researchgate.net These examples underscore the potential of arylpyrazole scaffolds in the design of novel organocatalysts for complex molecular constructions.

Table 1: Performance of Arylpyrazole Derivatives as Organocatalysts in Asymmetric Reactions

| Reaction Type | Catalyst | Substrates | Yield (%) | Enantioselectivity (% ee) | Reference |

|---|---|---|---|---|---|

| Enantioselective Arylation | Chiral Phosphoric Acid | 3-Aryl-5-aminopyrazoles and quinone derivatives | Up to 95 | Up to 99 | acs.orgnih.gov |

| Asymmetric Michael Addition/Hydroalkoxylation | Cinchona-derived Squaramide/Silver Carbonate | Alkyne-tethered nitroolefins and pyrazolinones | Good | High | nih.gov |

| Michael/Alkylation Cascade | (DHQ)2AQN | 4-Arylidenepyrazol-5-ones and diethyl 2-bromomalonate | 30-83 | 26-93 | researchgate.net |

Arylpyrazole-Metal Complexes in Homogeneous Catalysis

Arylpyrazole ligands form stable complexes with a variety of transition metals, and these complexes have demonstrated significant catalytic activity in homogeneous catalysis. The ability to fine-tune the steric and electronic properties of the arylpyrazole ligand allows for precise control over the reactivity and selectivity of the metal center.

The development of chiral arylpyrazole ligands has been a major focus in the field of asymmetric catalysis. These ligands, when coordinated to a metal center, can create a chiral environment that directs the stereochemical outcome of a reaction, leading to the formation of enantioenriched products.

Axially chiral arylpyrazoles have been synthesized and subsequently transformed into atropisomeric mono- and bisphosphine ligands. rsc.org These chiral phosphorus-containing arylpyrazole ligands have been successfully employed in palladium-catalyzed asymmetric allylic alkylation/amination and rhodium-catalyzed asymmetric 1,4-addition reactions, demonstrating their potential in a range of asymmetric transformations. rsc.org The synthesis of these chiral ligands often involves an organocatalytic approach, highlighting the synergy between organocatalysis and transition metal catalysis. rsc.orgresearchgate.net

The first catalytic asymmetric synthesis of axially chiral N-arylpyrazoles was achieved through an enantioselective C-H arylation reaction of pyrazolones with azonaphthalenes, catalyzed by a SPINOL-derived chiral phosphoric acid. rsc.org This method provides a direct route to chiral arylpyrazoles that can serve as precursors to valuable chiral ligands. rsc.org The resulting atropisomers have shown promise as ligands in asymmetric catalysis. rsc.org

Arylpyrazole-metal complexes have been investigated for their redox properties and their potential applications in redox catalysis. The electronic character of the arylpyrazole ligand can influence the redox potential of the metal center, thereby modulating its catalytic activity in oxidation and reduction reactions.

Cobalt complexes with pyrazole (B372694) ligands have been studied as catalyst precursors for the peroxidative oxidation of cyclohexane. nih.gov Electrochemical studies, including cyclic voltammetry, revealed that these complexes undergo irreversible Co(II)→Co(III) oxidation and Co(II)→Co(I) reduction processes. nih.gov In dinuclear complexes, electronic communication between the metal centers through bridging ligands was observed. nih.gov Density functional theory (DFT) calculations have provided insights into the electronic structure of these complexes and the nature of their redox processes, indicating that oxidation primarily affects the ligands, while reduction is metal-centered. nih.gov

Iron(III) complexes with N-phenylpyrazole-based ligands exhibit low-lying oxidation potentials, which are significantly influenced by the strong σ-donating capabilities of the phenyl moiety. mdpi.com The introduction of electron-withdrawing or electron-donating groups on the phenyl ring allows for the fine-tuning of these redox potentials. mdpi.com This tunability is crucial for the design of catalysts for specific redox reactions.

The concept of "biphilic behavior" in the context of arylpyrazole-metal complexes relates to their ability to interact with both nucleophilic and electrophilic substrates. This dual reactivity can be attributed to the electronic flexibility of the metal-ligand framework. The protic nature of some pyrazole ligands allows for metal-ligand cooperation, where the ligand actively participates in bond activation and substrate recognition through proton transfer and hydrogen bonding. nih.gov This cooperation between the metal center and the ligand can facilitate catalytic cycles that involve both oxidative and reductive steps, showcasing a form of biphilic activation.

Arylpyrazole-Containing Materials in Heterogeneous Catalysis

The incorporation of arylpyrazole units into solid supports has led to the development of robust and recyclable heterogeneous catalysts. Metal-organic frameworks (MOFs) are a particularly promising class of materials in this regard, offering high surface areas, tunable porosity, and well-defined active sites.

A pyrazolate-based copper MOF, PCN-300, has been synthesized and shown to be an efficient heterogeneous catalyst for the dehydrogenative C–O cross-coupling reaction. nih.gov This MOF exhibits exceptional stability in a wide range of pH values. nih.gov The catalytic activity is attributed to the synergy between the active Cu-porphyrin sites and the framework structure. nih.gov

Another example is a copper(II)-azo sulfathiazole (B1682510) complex immobilized on a UiO-66-NH2 MOF, which serves as a nanocatalyst for the one-pot synthesis of spiroindole-pyranopyrazoles. researchgate.net This catalyst demonstrates high catalytic activity and can be recycled and reused multiple times without a significant loss of performance. researchgate.net Pyrazolate-based cobalt(II)-containing MOFs have also been explored for heterogeneous catalytic oxidation reactions, demonstrating the versatility of these materials. researchgate.net

Table 2: Arylpyrazole-Containing MOFs in Heterogeneous Catalysis

| MOF Catalyst | Metal Center | Reaction Catalyzed | Key Features | Reference |

|---|---|---|---|---|

| PCN-300 | Copper | Dehydrogenative C–O Cross Coupling | Exceptional stability, synergy between active sites and framework | nih.gov |

| Cu(II)@UiO-66-AST | Copper | Multicomponent synthesis of pyranopyrazoles | High catalytic activity, recyclability | researchgate.net |

| Pyrazolate-based MOF | Cobalt(II) | Oxidation Reactions | Heterogeneous catalysis, good stability | researchgate.net |

Mechanistic Investigations of Arylpyrazole-Catalyzed Reactions

Understanding the reaction mechanisms of arylpyrazole-catalyzed transformations is crucial for the rational design of more efficient and selective catalysts. A combination of experimental and computational studies has been employed to elucidate the intricate steps involved in these catalytic cycles.

In the context of organocatalyzed asymmetric arylation, a plausible model has been proposed to explain the stereoselectivity. acs.org This model likely involves hydrogen bonding interactions between the chiral phosphoric acid catalyst and the substrates, which directs the approach of the nucleophile to the electrophile. Preliminary mechanistic investigations for the synthesis of axially chiral naphthylpyrazole derivatives suggest a process involving an enantioselective conjugate addition followed by a central-to-axial chirality conversion. researchgate.net

For transition-metal-catalyzed C-H functionalization of pyrazoles, mechanistic studies are essential for understanding the factors that control regioselectivity and efficiency. nih.govrsc.org In palladium-catalyzed C-H arylation with diaryliodonium salts, detailed mechanistic investigations, including kinetic studies and isotope effect measurements, have provided strong evidence for the involvement of a bimetallic high-oxidation-state palladium intermediate as a key species in the catalytic cycle. nih.gov The turnover-limiting step is proposed to be the oxidation of a dimeric palladium(II) complex. nih.gov

Computational studies, including DFT calculations, have been instrumental in providing insights into the electronic structure of arylpyrazole-metal complexes and the energetics of proposed catalytic intermediates and transition states. nih.goveurasianjournals.com These theoretical investigations complement experimental findings and aid in the refinement of mechanistic hypotheses. For instance, computational studies on cobalt complexes with pyrazole ligands have helped to delineate the roles of the metal and ligands in redox processes. nih.gov

Computational Chemistry Approaches to Arylpyrazoles

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemistry, a branch of chemistry focused on the application of quantum mechanics to chemical systems, is fundamental to predicting the electronic properties and reactivity of molecules. wikipedia.org These calculations provide highly accurate data on molecular systems, enabling the study of mechanisms that may not be experimentally feasible. rsdjournal.org

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has been extensively applied to arylpyrazoles to understand their geometry, electronic properties, and reactivity. DFT calculations are instrumental in determining optimized molecular structures and analyzing the distribution of electronic density. orientjchem.org

Key insights from DFT studies on arylpyrazoles include the analysis of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). orientjchem.org The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for assessing the chemical reactivity and stability of a molecule. researchgate.net For instance, in a study of novel strobilurin analogues containing arylpyrazole rings, DFT calculations were used to gather more information regarding their structure-activity relationships (SARs). researchgate.netnih.gov

Furthermore, the molecular electrostatic potential (MEP) surface, calculated using DFT, provides a visual representation of the charge distribution around a molecule. orientjchem.org This is crucial for identifying regions susceptible to electrophilic and nucleophilic attack, thereby predicting potential reaction sites. orientjchem.org

Computational methods, particularly DFT, are powerful tools for elucidating the intricate details of chemical reaction mechanisms involving arylpyrazoles. These studies can map out the entire reaction pathway, including transition states and intermediates, providing a deeper understanding of the reaction kinetics and thermodynamics. figshare.com

Another study focused on the ruthenium(II)-catalyzed switchable ortho-functionalization of 1-arylpyrazoles with maleimides. researchgate.net Computational analysis helped to understand how the reaction selectively produces either alkylation or alkenylation products through the formation of a five-membered ruthenacycle intermediate. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Arylpyrazoles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org This approach is widely used in drug discovery to predict the activity of new chemical entities and to optimize lead compounds. jocpr.com QSAR modeling involves generating molecular descriptors that quantify the physicochemical properties of molecules and correlating them with their biological responses using statistical methods. wikipedia.orgjocpr.com

For arylpyrazoles, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied. nih.govacs.org In one study, CoMFA was used to investigate a series of arylpyrazole antagonists for the cannabinoid CB1 and CB2 receptors. nih.govacs.org By analyzing 29 different molecules, the study provided insights into the binding affinities at both receptor sites. nih.govacs.org The resulting CoMFA steric and potential contour maps helped to distinguish the structural requirements for affinity at each receptor subtype, guiding the design of more selective future analogues. nih.govacs.org

In another example, a 3D-QSAR model was developed for novel strobilurin analogues containing arylpyrazole rings to understand their fungicidal activity against Rhizoctonia solani. researchgate.netnih.gov The most active molecule in the series was used as a template for alignment, and the resulting model provided valuable information for the design of new, more potent fungicides. researchgate.net

The general workflow for QSAR modeling includes:

Data set preparation (selection of molecules and their biological activities).

Molecular descriptor calculation (e.g., steric, electronic, hydrophobic).

Statistical model development (e.g., multiple linear regression, partial least squares). mdpi.com

Model validation to assess its predictive power. jocpr.com

Table 1: Key Parameters in QSAR Model Validation

| Parameter | Description | Typical Value for a Good Model |

|---|---|---|

| r² | Coefficient of determination; represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| q² or r²(CV) | Cross-validated correlation coefficient; measures the predictive ability of the model during internal validation. | > 0.5 |

This table presents common statistical metrics used to validate the robustness and predictive capacity of QSAR models, based on general guidelines found in QSAR literature. mdpi.com

Molecular Dynamics Simulations for Arylpyrazole Systems

Molecular dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular systems, offering insights into conformational changes, binding events, and system stability. wikipedia.orgmdpi.com This method is particularly valuable in biophysics and drug design for studying the interaction between a ligand, such as an arylpyrazole derivative, and its biological target. mdpi.com

MD simulations have been employed to study the stability of arylpyrazole-based inhibitors when bound to their target proteins. For example, in the study of novel pyrazole-carboxamides as carbonic anhydrase inhibitors, 50-nanosecond MD simulations were performed. nih.gov These simulations confirmed that the most active compounds formed stable complexes with the hCA I and hCA II receptors, showing only minor conformational changes and fluctuations over time. nih.gov Such simulations are crucial for validating docking results and understanding the dynamic behavior of the ligand-receptor complex. nih.gov

Similarly, MD simulations were used to investigate novel 5-arylpyrazole-glucose conjugates as potential inhibitors, revealing how the compounds interacted with the enzyme's active site and maintained stable pharmacophoric features. x-mol.net The application of MD simulations extends to characterizing a wide range of biomolecular systems, including protein-ligand interactions and membrane permeability. mdpi.com

Machine Learning Applications in Arylpyrazole Design

Machine learning (ML), a subset of artificial intelligence, is revolutionizing drug discovery by providing powerful tools and algorithms to analyze large and complex datasets. nih.govresearchgate.net ML models can be trained to predict a wide range of properties, including biological activity, toxicity, and pharmacokinetic profiles, thereby accelerating the design and optimization of new drug candidates. nih.govmednexus.org

In the context of arylpyrazoles, ML can be integrated with other computational techniques to enhance the discovery process. springernature.com For instance, ML algorithms can be used to build more sophisticated QSAR models, screen vast virtual libraries of compounds, or design novel molecules de novo with desired properties. nih.govresearchgate.net The ability of ML to handle non-linear relationships and large datasets makes it particularly suitable for complex biological problems. researchgate.net

While direct, published applications focusing solely on arylpyrazole design using advanced ML are emerging, the general trend in drug discovery points towards its increasing adoption. mednexus.orgnih.gov Researchers are using ML for target identification, bioactivity prediction, and even synthesis prediction. nih.govnih.gov Deep learning models, such as convolutional neural networks (CNNs) and recurrent neural networks (RNNs), are being used for de novo molecular design, potentially creating novel arylpyrazole scaffolds with optimized properties. nih.gov The integration of ML with combinatorial chemistry and molecular docking presents a powerful, integrated approach for designing new inhibitors, as proposed for the development of pyrazole (B372694) derivatives targeting SARS-CoV-2 Mpro. researchgate.net

Computational Prediction of Spectroscopic Properties

Computational methods, especially those based on quantum chemistry, can accurately predict the spectroscopic properties of molecules, which is essential for structure verification and characterization. wikipedia.org Techniques like Time-Dependent Density Functional Theory (TD-DFT) are commonly used to compute electronic spectra (UV-Vis), while ground-state DFT calculations can predict vibrational (IR) and nuclear magnetic resonance (NMR) spectra. nih.govarxiv.org

For arylpyrazole-containing compounds, these predictive methods are highly valuable. A study on benzimidazoles containing a pyrazole group utilized DFT (B3LYP method) to determine their ground-state geometries and vibrational frequencies. nih.gov The same study used TD-B3LYP to optimize the first excited-state geometries and compute the UV-visible and fluorescence spectra. nih.gov The results showed that the computed fluorescence spectra corresponded well with the experimental values, confirming the utility of these computational approaches. nih.gov

The prediction of spectroscopic properties is not limited to structure confirmation. Machine learning is also being applied in this area. Researchers have proposed using ML models trained on electronic descriptors from low-cost DFT calculations to predict absorption spectra with high accuracy. arxiv.orgnih.gov This approach can significantly reduce the high computational cost associated with traditional methods like TD-DFT, making spectroscopic prediction more efficient for large sets of molecules. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-phenyl-5-methylpyrazole |

| 4-octyne |

| N-(piperidin-1-yl)-5-phenyl-1-(n-pentyl)-4-methyl-1H-pyrazole-3-carboxamide (AM263) |

| Pyraclostrobin |

| Acetazolamide (AAZ) |

| o-phenylenediamine |

Arylpyrazoles in Materials Science: Molecular Design for Functional Applications

Design Principles for Arylpyrazole-Based Organic Semiconductors

The design of arylpyrazole-based organic semiconductors is guided by the fundamental principles of molecular electronics, which aim to control charge transport and energy levels through chemical modification. ossila.com1-material.com The core strategy involves the strategic placement of electron-donating and electron-accepting groups on the arylpyrazole framework to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. ossila.comresearchgate.net This tuning is critical for efficient charge injection, transport, and recombination in electronic devices. ossila.com

Key design principles include:

π-Conjugation Extension: Extending the π-conjugated system of the arylpyrazole molecule, often by introducing additional aromatic or unsaturated moieties, leads to a smaller HOMO-LUMO gap. This results in a bathochromic (red) shift in absorption and emission spectra, a desirable feature for various optoelectronic applications. acs.org

Donor-Acceptor (D-A) Architecture: The incorporation of both electron-donating and electron-accepting substituents within the same molecule creates a "push-pull" system. This design promotes intramolecular charge transfer (ICT) upon photoexcitation, which is crucial for the development of materials with large Stokes shifts and solvatochromic properties. researchgate.netossila.com

Molecular Planarity and Packing: The planarity of the arylpyrazole molecule significantly influences its solid-state packing, which in turn affects intermolecular π-π stacking and charge mobility. rsc.org Introducing bulky side groups can disrupt planarity and prevent aggregation-caused quenching (ACQ), leading to enhanced solid-state luminescence.

Heteroatom Incorporation: The introduction of different heteroatoms into the arylpyrazole structure can fine-tune its electronic properties and intermolecular interactions. mdpi.com For instance, the strategic placement of nitrogen atoms can influence the coordination properties of the molecule, making it suitable for sensor applications. rsc.org

By systematically applying these principles, researchers can create a diverse library of arylpyrazole derivatives with tailored properties for specific applications in organic electronics. frontiersin.org

Arylpyrazole Chromophores and Optoelectronic Properties

Arylpyrazoles serve as versatile chromophores, which are the parts of a molecule responsible for its color. Their optoelectronic properties, which govern how they interact with light and electricity, can be finely tuned through chemical synthesis. researchgate.net This makes them highly attractive for a range of applications, from fluorescent probes to components in electronic devices. researchgate.netmdpi.com

Intramolecular Charge Transfer Phenomena in Arylpyrazoles

A key feature of many arylpyrazole derivatives is the occurrence of intramolecular charge transfer (ICT) upon photoexcitation. ossila.com This process involves the movement of an electron from an electron-rich (donor) part of the molecule to an electron-poor (acceptor) part. ossila.comresearchgate.net In arylpyrazoles, the pyrazole (B372694) ring can act as either a donor or an acceptor, depending on the nature of the substituents attached to it and the aryl ring.

The efficiency and characteristics of ICT are highly dependent on the molecular structure. For example, in donor-π-acceptor (D-π-A) type arylpyrazoles, the extent of charge transfer is influenced by the nature of the donor and acceptor groups, as well as the length and type of the π-bridge connecting them. researchgate.net A phenomenon often associated with ICT is twisted intramolecular charge transfer (TICT), where the donor and acceptor moieties twist relative to each other in the excited state. ossila.comrsc.org This twisting leads to a highly polar excited state that is stabilized in polar solvents, often resulting in a large Stokes shift and dual fluorescence. ossila.comrsc.org

The table below summarizes the ICT characteristics of selected arylpyrazole derivatives.

| Compound Type | Donor/Acceptor Groups | Observed Phenomena | Reference |

| 1-(2-Pyridyl)-4-styrylpyrazoles | Donor/acceptor aryl groups at position 3 | Strong blue-light emission, high quantum yields due to ICT | acs.org |

| Pyrazolo[1,5-a]pyrimidines | Acceptor/donor groups at position 7 | Large Stokes shift, strong fluorescence intensity with greater ICT | researchgate.net |

| Pyrazoline D-A systems | Donor-Acceptor moieties | Enhanced π-electron delocalization, promoting ICT | researchgate.net |

Photophysical Properties and Sensing Applications

The rich photophysical properties of arylpyrazoles, including their absorption and emission characteristics, make them excellent candidates for sensing applications. mdpi.comrsc.org Many arylpyrazole-based compounds exhibit strong fluorescence with high quantum yields, which can be modulated by the presence of specific analytes. acs.orgresearchgate.net This "turn-on" or "turn-off" fluorescence response forms the basis of their use as chemosensors. rsc.org

For example, arylpyrazoles incorporating a pyridine (B92270) moiety have been shown to be selective fluorescent probes for metal ions such as Hg2+. acs.org The coordination of the metal ion to the nitrogen atoms of the pyrazole and pyridine rings can either enhance or quench the fluorescence of the molecule, providing a detectable signal. acs.orgrsc.org The sensitivity and selectivity of these sensors can be fine-tuned by altering the substituents on the arylpyrazole core, thereby modifying the binding affinity for the target analyte. rsc.org

The table below highlights the photophysical properties and sensing applications of representative arylpyrazole derivatives.

| Arylpyrazole Derivative | Photophysical Property | Analyte Detected | Sensing Mechanism | Reference |

| 1-(2-Pyridyl)-4-styrylpyrazole | Turn-off fluorescence | Hg2+ | Metal ion coordination | acs.org |

| Pyrazole-pyridine derivatives | High quantum fluorescence yields | Transition metals | Chelate formation | rsc.org |

| Pyrazolo[1,5-a]pyrimidines | Strong fluorescence intensity | Biologically/environmentally relevant species | Fluorescent probe | researchgate.net |

Arylpyrazoles in Organic Light-Emitting Diodes (OLEDs) and Solar Cells

The tunable electronic properties of arylpyrazoles make them promising materials for use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.netmdpi.com In these devices, organic semiconductor materials are used to generate light from electricity (OLEDs) or to convert light into electricity (OSCs). 1-material.comnih.gov

In the context of OLEDs , arylpyrazole derivatives can function as emitters, hosts, or charge-transporting materials. researchgate.netwikipedia.org Their high fluorescence quantum yields and the ability to tune their emission color by modifying their chemical structure are particularly advantageous for emitter applications. researchgate.net For instance, pyrazoloquinoline derivatives have been successfully employed as emitting materials in OLEDs. researchgate.net The thermal stability of these materials is also a critical factor for device longevity, and arylpyrazoles with high glass transition temperatures (Tg) are desirable to prevent crystallization during operation. researchgate.net

For organic solar cells , the key is to have a material that can efficiently absorb sunlight and separate the resulting exciton (B1674681) (a bound electron-hole pair) into free charges. nih.gov Arylpyrazole-based molecules with a donor-acceptor structure can be designed to have appropriate HOMO and LUMO energy levels to facilitate charge separation at the interface with an acceptor material. mdpi.com Theoretical studies have suggested that certain D-π-A type arylpyrazole molecules could act as effective donor materials in OSCs. mdpi.com The ability to engineer the bandgap of these materials allows for the optimization of light absorption across the solar spectrum. mdpi.com

Recent research has even explored the possibility of creating a single device that functions as both an efficient OLED and a solar cell, a feat achieved with specific combinations of organic semiconductors. led-professional.com

Arylpyrazole Derivatives for Nanomaterials

The integration of arylpyrazole derivatives with nanotechnology has opened up new avenues for the development of advanced functional materials. orientjchem.org Arylpyrazole molecules can be used as building blocks for the synthesis of novel nanomaterials or as functional ligands to modify the surface of existing nanoparticles. orientjchem.orgekb.eg

One approach involves the use of arylpyrazole derivatives in the synthesis of metal oxide nanoparticles, such as nano-Fe2O3. orientjchem.org These nanoparticles can act as efficient and reusable catalysts for the synthesis of other organic molecules, including arylpyrazoles themselves. orientjchem.org The use of nanoparticles as catalysts offers several advantages, including high surface area, improved catalytic activity, and ease of separation from the reaction mixture. orientjchem.org

Another strategy is to incorporate arylpyrazole moieties into larger molecular architectures to create functional nanomaterials. For example, arylpyrazole-containing polymers or composites can be synthesized to exhibit specific optical or electronic properties. researchgate.net The self-assembly of appropriately designed arylpyrazole derivatives can also lead to the formation of well-defined nanostructures, such as nanowires or nanorods, with potential applications in nanoelectronics.

Furthermore, the functionalization of nanoparticles with arylpyrazole derivatives can impart new functionalities. For instance, attaching a fluorescent arylpyrazole to a nanoparticle can create a hybrid material that combines the properties of both components, such as a fluorescent nanoprobe for bioimaging. The synthesis of pyrazolone (B3327878) derivatives using chromium trioxide nanoparticles is another example of how nanotechnology can facilitate the creation of biologically active compounds. ekb.eg

Structure-Property Relationships in Arylpyrazole Materials

The performance of arylpyrazole-based materials in various applications is intrinsically linked to their molecular structure. rsc.orgubc.ca Understanding the structure-property relationships is therefore crucial for the rational design of new materials with optimized properties. rsc.orgrsc.org

Key structural features that influence the properties of arylpyrazole materials include:

Nature and Position of Substituents: The electronic nature (electron-donating or -withdrawing) and the position of substituents on the aryl and pyrazole rings have a profound impact on the HOMO and LUMO energy levels, the bandgap, and the charge distribution within the molecule. researchgate.netubc.ca This, in turn, affects the material's absorption and emission spectra, as well as its charge transport characteristics. ossila.com

Length of π-Conjugated System: As discussed earlier, extending the π-conjugation generally leads to a red-shift in the optical properties and a smaller bandgap. acs.org This relationship is fundamental to tuning the color of emitters and optimizing the light absorption of solar cell materials. mdpi.com

Intermolecular Interactions: The types and strengths of intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a critical role in determining the morphology and stability of the material in the solid state. rsc.org These interactions can influence everything from the material's thermal properties to its charge transport efficiency. rsc.org

By systematically varying these structural parameters and studying the resulting changes in the material's properties, researchers can establish clear structure-property relationships. rsc.orgubc.ca This knowledge-driven approach allows for the targeted design of arylpyrazole materials with properties tailored for specific functional applications. frontiersin.org

The table below provides a summary of the key structure-property relationships in arylpyrazole materials.

| Structural Feature | Property Affected | Application Impact | Reference |

| Substituent Nature/Position | HOMO/LUMO levels, Bandgap | Tunable emission color, Optimized charge injection | ossila.comresearchgate.net |

| Molecular Symmetry/Shape | Intermolecular packing, π-π stacking | Charge mobility, Solid-state luminescence | rsc.org |

| π-Conjugation Length | Absorption/Emission spectra | Color tuning, Light absorption range | acs.orgmdpi.com |

| Intermolecular Interactions | Morphology, Stability | Thermal properties, Device lifetime | rsc.orgrsc.org |

Arylpyrazoles in Agrochemical Science: Chemical Design and Mechanistic Insights

Chemical Design of Arylpyrazole Derivatives as Agrochemical Agents